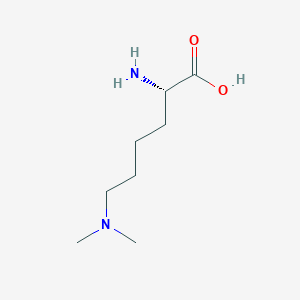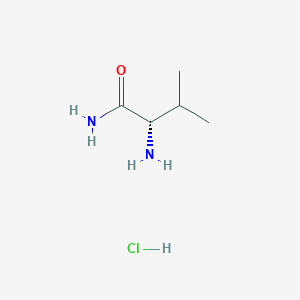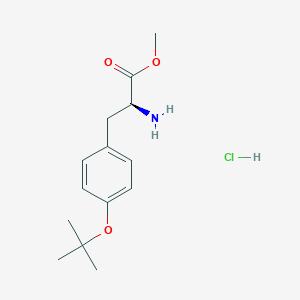
(S)-2-(甲基氨基)-2-苯基乙酸
描述
“(S)-2-(Methylamino)-2-phenylacetic acid” is a compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH), which are common functional groups in amino acids. The “S” denotes the stereochemistry of the molecule, indicating it’s an enantiomer in the ‘S’ configuration .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule. This typically involves techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amino group might participate in reactions like amide formation, while the carboxylic acid group might be involved in esterification or other acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid and amino groups .科学研究应用
苯丙氨酸尿症的药物治疗干预
- 研究探索了使用非生理氨基酸 (NPAA),如 2-(甲基氨基)烷酸类似物,来阻断苯丙氨酸 (Phe) 在患有苯丙氨酸尿症的小鼠脑中的积累。这些化合物可能代表脑中苯丙氨酸积累的靶向抑制剂 (Vogel 等,2013).
肽研究中的构象分析
- 该化合物已参与计算研究,以了解各种氨基酸和氨基酸衍生物的稳定构象,为肽研究做出贡献 (Walther,1987).
苯乙酸衍生物的研究
- 对苯乙酸衍生物的生产和性质的研究,包括对它们的抗菌和抗氧化活性的研究 (Varma 等,2006).
N-甲基氨基酸的合成
- 已经开发出 N-甲基氨基酸的高效且实用的制备方法,证明了它们与固相肽合成的相容性。这项研究有助于治疗性肽的设计 (Biron 和 Kessler,2005).
抗肿瘤活性研究
- 已经合成并测试了与 (S)-2-(甲基氨基)-2-苯基乙酸相关的 2-氨基-2-脱氧糖和 1-甲基氨基-1-脱氧多元醇的衍生物的抗肿瘤活性 (Shkodinskaia 等,1987).
灵长类动物的生物利用度研究
- 该化合物已用于研究 2-氨基-3-(甲基氨基)-丙酸 (BMAA) 在灵长类动物中的口服生物利用度,有助于了解其药代动力学 (Duncan 等,1992).
作用机制
Target of Action
It is known that α-methylated amino acid residues can suppress peptide bond cleavage, reduce the conformational variability of peptides upon binding to their targets, and stabilize structures that would otherwise be labile due to α-proton abstraction . This suggests that (S)-2-(Methylamino)-2-phenylacetic acid may interact with various proteins and enzymes in the body.
Mode of Action
It is known that l-theanine, a glutamic acid analog, raises inhibitory neurotransmitter levels and blocks the production of excitatory neurotransmitters, leading to neuroprotection and relaxation . Given the structural similarity between (S)-2-(Methylamino)-2-phenylacetic acid and L-theanine, it is possible that they share similar modes of action.
Biochemical Pathways
It is known that s-adenosylmethionine (sam), synthesized from methionine and atp, is a methyl group donor in many important transfer reactions including dna methylation for regulation of gene expression . Given the structural similarity between (S)-2-(Methylamino)-2-phenylacetic acid and methionine, it is possible that they share similar biochemical pathways.
Pharmacokinetics
A model comprised of four compartments, a central and liver compartment for a drug, and a central and liver compartment for a metabolite, is presented to describe the interrelationships between the area under the curve of the metabolite and physiological parameters after intravenous and intraportal administration of the drug . This model could potentially be applied to (S)-2-(Methylamino)-2-phenylacetic acid.
Result of Action
It is known that the coordination of biomolecules and metal ions plays vital roles in diverse metabolic activities . Given the structural similarity between (S)-2-(Methylamino)-2-phenylacetic acid and other amino acids, it is possible that they share similar molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-2-(Methylamino)-2-phenylacetic acid. For instance, DNA methylation represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Furthermore, the storage of appropriate amounts of hydrogen is a challenge in the implementation of a hydrogen economy , which could potentially affect the stability of (S)-2-(Methylamino)-2-phenylacetic acid.
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-(methylamino)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPIEYZJPULIQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350515 | |
| Record name | (2S)-(Methylamino)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-88-3 | |
| Record name | (2S)-(Methylamino)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-N-Methyl-L-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


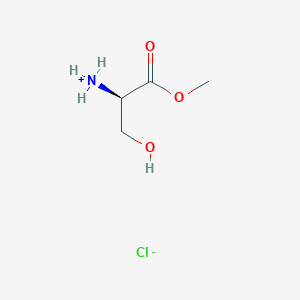


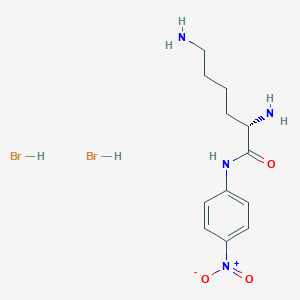
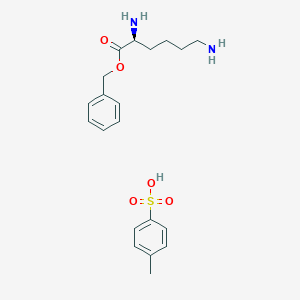
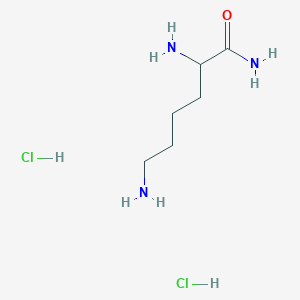
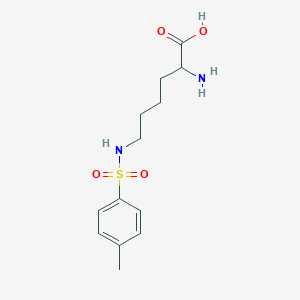
![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)
